molecular formula C8H9FN4O B14511558 N'-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide CAS No. 62693-33-8

N'-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide

Cat. No.: B14511558
CAS No.: 62693-33-8
M. Wt: 196.18 g/mol
InChI Key: FRNVSXQGEHJYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: N’-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide can be synthesized by heating the appropriate substituted hydrazines or hydrazides with aldehydes and ketones in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction typically involves refluxing the mixture for several hours to ensure complete condensation.

Industrial Production Methods: While specific industrial production methods for N’-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N’-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products:

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N’-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may inhibit enzyme activity by blocking the active sites. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to specific molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison: N’-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide is unique due to the presence of the 3-fluorophenyl group, which imparts distinct chemical properties and potential applications. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities due to the specific positioning of the fluorine atom on the phenyl ring.

Properties

CAS No.

62693-33-8

Molecular Formula

C8H9FN4O

Molecular Weight

196.18 g/mol

IUPAC Name

1-amino-3-[(3-fluorophenyl)methylideneamino]urea

InChI

InChI=1S/C8H9FN4O/c9-7-3-1-2-6(4-7)5-11-13-8(14)12-10/h1-5H,10H2,(H2,12,13,14)

InChI Key

FRNVSXQGEHJYQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C=NNC(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.